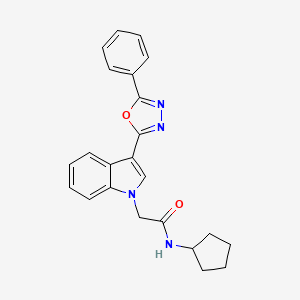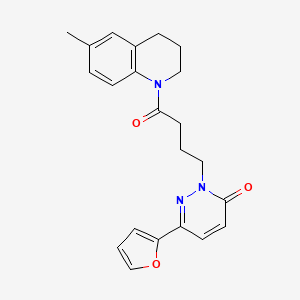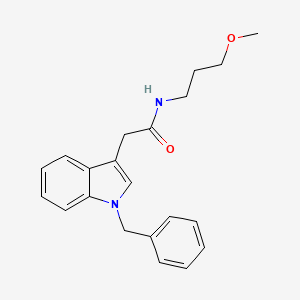![molecular formula C16H10BrN3O3S B2909390 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide CAS No. 476463-45-3](/img/structure/B2909390.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . They have been synthesized for various pharmacological activities .Molecular Structure Analysis
The molecular structure of “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide” involves a 1,3,4-thiadiazole nucleus, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide” include a molecular weight of 502.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 .Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms . For instance, some compounds have been reported to inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . These effects can lead to changes in cellular processes and can have downstream effects on the organism’s physiology.
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied .
Result of Action
Compounds with similar structures have been reported to have various effects, such as cytotoxic activity .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3S/c17-11-4-1-9(2-5-11)15-19-20-16(24-15)18-14(21)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALUPRGVJBTVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)
![1-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2909309.png)


![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2909315.png)
![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)



![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)


![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)